1-(2,5-Dimethylphenyl)-3-propanoylpiperidin-2-one
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Overview
Description
1-(2,5-Dimethylphenyl)-3-propanoylpiperidin-2-one is an organic compound that belongs to the class of piperidinones This compound is characterized by the presence of a piperidine ring substituted with a 2,5-dimethylphenyl group and a propanoyl group
Preparation Methods
The synthesis of 1-(2,5-Dimethylphenyl)-3-propanoylpiperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylphenylamine with a suitable acylating agent to introduce the propanoyl group, followed by cyclization to form the piperidine ring. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
1-(2,5-Dimethylphenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-3-propanoylpiperidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects for neurological disorders. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-(2,5-Dimethylphenyl)-3-propanoylpiperidin-2-one can be compared with other similar compounds, such as:
1-(2,5-Dimethylphenyl)piperazine: This compound has a similar phenyl group but differs in the presence of a piperazine ring instead of a piperidinone ring.
1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one: This compound has a similar phenyl group but differs in the presence of a phenylprop-2-en-1-one moiety instead of a propanoylpiperidin-2-one moiety.
1-(2,5-Dimethylphenyl)-3-oxy-3-phenylprop-2-en-1-onato (difluoro) boron: This compound has a similar phenyl group but differs in the presence of a boron-containing moiety.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H21NO2 |
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Molecular Weight |
259.34 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C16H21NO2/c1-4-15(18)13-6-5-9-17(16(13)19)14-10-11(2)7-8-12(14)3/h7-8,10,13H,4-6,9H2,1-3H3 |
InChI Key |
XGDCHZPWQPFYPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
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